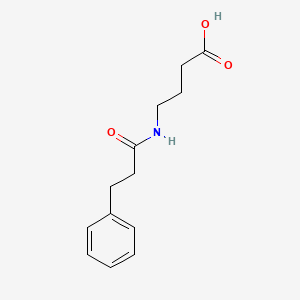

4-(3-Phenylpropanoylamino)butanoic acid

Description

4-(3-Phenylpropanoylamino)butanoic acid is a butanoic acid derivative featuring a 3-phenylpropanoylamino group at the 4-position. Its structure comprises a phenyl ring attached to a propanoyl chain, which forms an amide linkage with the butanoic acid backbone.

Properties

IUPAC Name |

4-(3-phenylpropanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(14-10-4-7-13(16)17)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIIZATKIEONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535197 | |

| Record name | 4-(3-Phenylpropanamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90068-72-7 | |

| Record name | 4-[(1-Oxo-3-phenylpropyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90068-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropanamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylpropanoylamino)butanoic acid typically involves the reaction of 3-phenylpropanoic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the amide bond between the two components .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Phenylpropanoylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-Phenylpropanoylamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurodegenerative disorders.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropanoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-(3-Phenylpropanoylamino)butanoic acid, differing primarily in substituents or functional groups:

4-Acetamidobutanoic Acid

- Structure: Features an acetylated amino group at the 4-position of butanoic acid.

- Key Data: Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol CAS: 3025-96-5 Storage: Stable at -20°C to 4°C .

- Comparison: The acetyl group (vs.

4-(4-Bromophenyl)butanoic Acid

- Structure: A bromophenyl group directly attached to the butanoic acid chain.

- Key Data :

- Comparison : The bromine atom increases molecular weight and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in synthetic chemistry.

4-(3-Methylphenoxy)butanoic Acid

- Structure: A methylphenoxy ether linkage at the 4-position.

- Key Data :

- Comparison : The ether group introduces flexibility and polarity, contrasting with the rigid amide group in the target compound.

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic Acid

- Structure: Contains a benzyloxycarbonyl-protected amino group and a hydroxyl group.

- Key Data: CAS: 83349-20-6 Synonyms: Z-4-Amino-3-hydroxybutyric acid .

- Comparison : The hydroxyl and benzyloxy groups may confer hydrogen-bonding capacity and chirality, relevant in peptide synthesis.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₁₃H₁₇NO₃ | ~247.29 | Not Available | Not Reported | Amide, Phenylpropanoyl |

| 4-Acetamidobutanoic acid | C₆H₁₁NO₃ | 145.16 | 3025-96-5 | Not Reported | Acetamide |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.1 | 35656-89-4 | 67 | Bromophenyl |

| 4-(3-Methylphenoxy)butanoic acid | C₁₁H₁₄O₃ | 194.23 | 22180-01-4 | Not Reported | Ether, Methylphenoxy |

| 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | C₁₂H₁₅NO₅ | 253.25 | 83349-20-6 | Not Reported | Benzyloxycarbonyl, Hydroxyl |

*Inferred data based on structural analogs.

Biological Activity

4-(3-Phenylpropanoylamino)butanoic acid, also known by its CAS number 90068-72-7, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amide linkage between a phenylpropanoyl group and butanoic acid. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It is known to inhibit specific enzymes that are crucial in various biochemical pathways, which can lead to significant therapeutic effects. For instance, it may interact with histone deacetylases (HDACs), thereby influencing gene expression and cellular processes related to inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit HDACs, which play a role in regulating gene expression. This inhibition can lead to increased acetylation of histones, affecting cellular functions such as proliferation and apoptosis .

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential use in oncology .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Histone Acetylation Study : A study compared the effects of this compound with suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor. Results indicated that this compound significantly increased histone acetylation levels in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in cultured cells, supporting its role as an anti-inflammatory agent.

- Comparative Analysis : When compared to similar compounds like 4-phenylbutyric acid, this compound exhibited unique properties due to its specific chemical structure, which may enhance its binding affinity to target enzymes and receptors .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.